molecular formula C4H7NaO3S B12824684 Sodium tetrahydrofuran-2-sulfinate

Sodium tetrahydrofuran-2-sulfinate

Cat. No.: B12824684
M. Wt: 158.15 g/mol
InChI Key: SPJKLIJJVAVLFF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium tetrahydrofuran-2-sulfinate typically involves the reaction of tetrahydrofuran with sulfur dioxide and a base, followed by the addition of sodium hydroxide. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: On an industrial scale, the production of sodium sulfinates, including this compound, can be achieved through continuous flow processes that allow for better control over reaction parameters and scalability. These methods often involve the use of specialized reactors and catalysts to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Sodium tetrahydrofuran-2-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol .

Major Products: The major products formed from these reactions include sulfonates, sulfides, and various substituted organosulfur compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism by which sodium tetrahydrofuran-2-sulfinate exerts its effects involves the formation of sulfonyl radicals under specific conditions. These radicals can then participate in various chemical transformations, including radical addition and substitution reactions. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions .

Comparison with Similar Compounds

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium methanesulfinate

Comparison: Compared to these similar compounds, sodium tetrahydrofuran-2-sulfinate offers unique reactivity due to the presence of the tetrahydrofuran ring. This structural feature allows for the formation of more complex and diverse organosulfur compounds, making it a valuable reagent in synthetic chemistry .

Properties

Molecular Formula

C4H7NaO3S

Molecular Weight

158.15 g/mol

IUPAC Name

sodium;oxolane-2-sulfinate

InChI

InChI=1S/C4H8O3S.Na/c5-8(6)4-2-1-3-7-4;/h4H,1-3H2,(H,5,6);/q;+1/p-1

InChI Key

SPJKLIJJVAVLFF-UHFFFAOYSA-M

Canonical SMILES

C1CC(OC1)S(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.